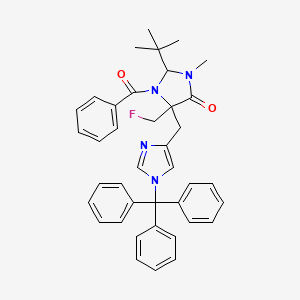
(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(5S)-5-(3-Trifenilmetil-1H-imidazol-5-ilmetil)-1-benzoil-2-terc-butil-5-fluorometil-3-metil-4-imidazolidinona” es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo imidazol, benzoilo y grupos fluorometilo. Estos compuestos suelen ser de interés en la química medicinal debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implique múltiples pasos, incluyendo la formación del anillo de imidazol, la introducción del grupo benzoilo y la incorporación del grupo fluorometilo. Las condiciones de reacción típicas podrían incluir:
Formación del anillo de imidazol: Esto podría lograrse mediante una reacción de condensación que involucre un aldehído y una amina.
Introducción del grupo benzoilo: Esto podría involucrar una reacción de acilación de Friedel-Crafts.
Incorporación del grupo fluorometilo: Esto podría hacerse utilizando un agente fluorante como el trifluoruro de dietilaminosulfuro (DAST).
Métodos de producción industrial
La producción industrial de moléculas tan complejas a menudo implica la optimización de la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto podría incluir el uso de reactores de flujo continuo y otras técnicas avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto podría sufrir reacciones de oxidación, particularmente en el anillo de imidazol.
Reducción: Las reacciones de reducción podrían dirigirse al grupo benzoilo, convirtiéndolo en un grupo bencilo.
Sustitución: El grupo fluorometilo podría ser un sitio para reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores podrían incluir hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles podrían usarse en reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un N-óxido de imidazol, mientras que la reducción podría producir un derivado bencílico.
Aplicaciones Científicas De Investigación
Este compuesto podría tener una variedad de aplicaciones en la investigación científica, incluyendo:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como una sonda para estudiar procesos biológicos que involucran compuestos que contienen imidazol.
Medicina: Uso potencial como candidato a fármaco o compuesto líder en el descubrimiento de fármacos.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. Los mecanismos potenciales podrían incluir:
Unión a enzimas: Inhibición o activación de la actividad enzimática.
Interacción con receptores: Modulación de las vías de señalización de los receptores.
Alteración de los procesos celulares: Afectación de procesos como la división celular o la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
(5S)-5-(3-Trifenilmetil-1H-imidazol-5-ilmetil)-1-benzoil-2-terc-butil-5-fluorometil-3-metil-4-imidazolidinona: Compuestos similares podrían incluir otros derivados de imidazol o moléculas que contienen benzoilo.
Unicidad
La singularidad de este compuesto podría residir en su combinación específica de grupos funcionales, lo que podría conferir actividades biológicas o reactividad química únicas.
Propiedades
IUPAC Name |
1-benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN4O2/c1-37(2,3)35-42(4)36(46)38(27-40,44(35)34(45)29-17-9-5-10-18-29)25-33-26-43(28-41-33)39(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,26,28,35H,25,27H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYVDGORQJQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)C(N1C(=O)C2=CC=CC=C2)(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)CF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
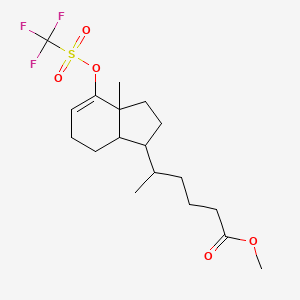
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
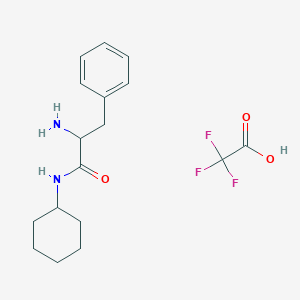
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
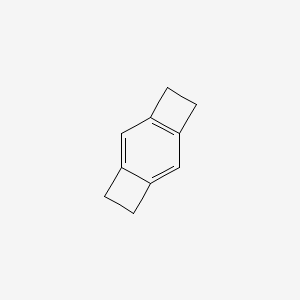


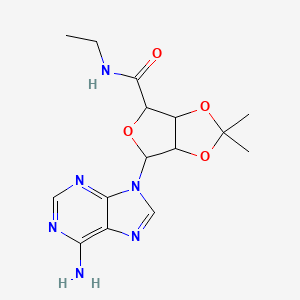
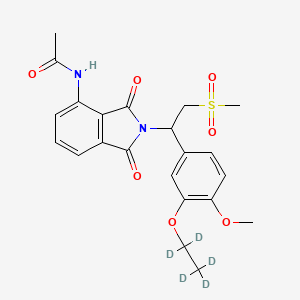
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
